Product packaging for 2-Isopropylpiperidine hydrochloride(Cat. No.:CAS No. 1177339-95-5)

2-Isopropylpiperidine hydrochloride

Cat. No.: B1286291
CAS No.: 1177339-95-5
M. Wt: 163.69 g/mol
InChI Key: DTAPVBLJPGKPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine derivatives are a cornerstone of modern pharmaceutical research, with applications spanning a multitude of therapeutic areas. nih.govresearchgate.net These compounds are integral to the development of analgesics, antipsychotics, antihistamines, and anticancer agents, among others. encyclopedia.pubresearchgate.net The structural diversity of substituted piperidines allows them to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. researchgate.netnih.gov The development of efficient and stereoselective synthetic methodologies for accessing highly substituted piperidines remains an active area of research, driven by the continuous demand for novel therapeutic agents. nih.gov

Research Context of 2-Isopropylpiperidine (B1587743) Hydrochloride within Medicinal and Synthetic Chemistry Frameworks

2-Isopropylpiperidine hydrochloride is a specific derivative of piperidine that has garnered interest within the realms of medicinal and synthetic chemistry. The introduction of an isopropyl group at the 2-position of the piperidine ring imparts specific stereochemical and electronic properties to the molecule. This substitution can influence the compound's binding affinity and selectivity for biological targets. While research specifically detailing the applications of this compound is not as extensive as for other piperidine derivatives, its structural motif is relevant to several areas of investigation. For instance, substituted piperidines are explored for their potential as reversible hydrogen storage materials and as ligands in catalysis. rsc.org In medicinal chemistry, the focus is often on how substitutions on the piperidine ring affect interactions with biological targets. For example, research into related structures like 2-isopropylpiperidin-4-one hydrochloride highlights its use as a synthetic intermediate for creating more complex molecules with potential biological activities, including as stimulators of steroid receptor coactivators.

Chemical Profile

Identifier Value
IUPAC Name 2-isopropylpiperidine;hydrochloride
CAS Number 1177339-95-5 sigmaaldrich.com
Molecular Formula C₈H₁₈ClN sigmaaldrich.com
Molecular Weight 163.69 g/mol cymitquimica.com

Synthetic Methodologies

The synthesis of piperidine derivatives can be broadly categorized into several approaches, including the reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.gov The reduction of pyridines is a common and effective method, often employing catalysts such as platinum oxide or rhodium. nih.govprepchem.com Intramolecular cyclization strategies involve the formation of the piperidine ring from an acyclic precursor containing both the nitrogen and the necessary carbon chain. nih.gov Multicomponent reactions offer an efficient route to highly substituted piperidines by combining three or more reactants in a single step. nih.gov

Research Applications in Medicinal Chemistry

The piperidine scaffold is a key building block in the design of new therapeutic agents. lifechemicals.comajchem-a.com Its derivatives have been investigated for a wide range of pharmacological activities.

Role as a Scaffold in Drug Design and Discovery

The piperidine ring's conformational flexibility and its ability to present substituents in a defined three-dimensional arrangement make it an attractive scaffold for interacting with biological macromolecules. lifechemicals.com By modifying the substituents on the piperidine ring, medicinal chemists can optimize a compound's binding affinity, selectivity, and pharmacokinetic properties. researchgate.net This approach has led to the development of numerous successful drugs. encyclopedia.publifechemicals.com

Investigational Uses in Preclinical Studies

While specific preclinical studies focusing solely on this compound are not extensively documented in the provided results, the broader class of substituted piperidines is a subject of intense investigation. For example, derivatives of 4-substituted piperidines have been synthesized and evaluated as ligands for opioid receptors, demonstrating the potential to create compounds with mixed agonist/antagonist profiles. nih.gov Furthermore, piperidine derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase. nih.gov The synthesis of various piperidine analogs is often a key step in structure-activity relationship (SAR) studies aimed at identifying potent and selective drug candidates. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN B1286291 2-Isopropylpiperidine hydrochloride CAS No. 1177339-95-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)8-5-3-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPVBLJPGKPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177339-95-5
Record name 2-(propan-2-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 2 Isopropylpiperidine Hydrochloride and Its Analogs

Established Synthetic Routes to 2-Isopropylpiperidine (B1587743)

Alkylation Strategies Utilizing Piperidine (B6355638) Precursors

The synthesis of 2-substituted piperidines through the direct alkylation of piperidine presents a significant challenge due to the high nucleophilicity of the nitrogen atom. The reaction of piperidine with alkyl halides predominantly leads to N-alkylation, forming N-alkylpiperidines. researchgate.net In the presence of excess alkyl halide, this can proceed to the formation of quaternary ammonium (B1175870) salts. researchgate.net

Direct C-alkylation at the 2-position of the piperidine ring is not a commonly employed synthetic route due to the difficulty in achieving regioselectivity. The C-H bonds at the C2 and C6 positions are adjacent to the nitrogen atom, but their activation for selective alkylation is challenging. Research has focused more on the regioselective alkylation at the 3-position of piperidine, which highlights the difficulty of targeting the 2-position. odu.edu Strategies for direct enantioselective α-alkylation have been explored more successfully with 2-alkylpyridines, which are precursors to the corresponding piperidines, rather than with piperidine itself. nih.gov These methods often require the use of chiral lithium amides to control the stereochemistry of the alkylation. nih.gov

Catalytic Hydrogenation Approaches for Pyridine (B92270) Derivatives

A more common and efficient method for the synthesis of 2-isopropylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-isopropylpyridine (B1293918). google.comacs.org This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst and a hydrogen source. Various catalysts and reaction conditions can be employed to achieve this transformation. The general reaction is as follows:

Scheme 1: General reaction for the catalytic hydrogenation of 2-isopropylpyridine to 2-isopropylpiperidine.

The choice of catalyst, solvent, temperature, and pressure can influence the efficiency and selectivity of the hydrogenation. researchgate.net

Asymmetric hydrogenation of pyridinium (B92312) salts offers a pathway to enantioenriched 2-substituted piperidines. This method involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst. The use of an organic base can enhance the enantiomeric excess in these reactions. nih.gov

CatalystSubstrateConditionsEnantiomeric Excess (ee)Reference
Rh-JosiPhosN-benzylated 3-substituted pyridinium saltsEt3NUp to 90% nih.gov
Ir/(S,S)-f-BinaphanePyrimidinium saltsMild conditions, no additivesHigh rsc.org

Iridium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of pyridine derivatives. These catalysts can achieve high yields and enantioselectivities in the synthesis of chiral piperidines. For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org This method has been successfully applied in both batch and flow processes. rsc.org The development of iridium catalysts with chiral ligands has been a key factor in the success of these enantioselective reductions. nih.gov

Catalyst SystemSubstrate TypeKey FeaturesReference
[Ir(coe)2Cl]2 / Chiral LigandPyridinium SaltsEnables use of N-silyl enamines as nucleophiles in subsequent reactions. chemrxiv.org
Ir/(S,S)-f-BinaphanePyrimidinium SaltsHigh yields and enantioselectivities under mild, additive-free conditions. rsc.org
Iridium(I)/(P,olefin) complexOxazino PyridinesEnables enantioselective C3-allenylation of pyridines. chemrxiv.org

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including the reduction of aromatic rings. masterorganicchemistry.com The hydrogenation of pyridinecarbonitriles to the corresponding piperidylmethylamines has been achieved using a 10% Pd/C catalyst under mild conditions, such as room temperature and low pressure (1.5 bar), in acetic acid. rsc.org The use of specific solvents and additives can tune the chemoselectivity of the reaction. rsc.orgjst.go.jp While high temperatures can sometimes suppress Pd/C-catalyzed hydrogenations, these reactions generally proceed smoothly from ambient temperature to the boiling point of the solvent. researchgate.net The setup for such a reaction typically involves a hydrogen balloon to maintain a hydrogen atmosphere. youtube.com

A more recent development in the reduction of pyridines is the use of a borane-catalyzed hydroboration/hydrogenation cascade. sci-hub.seacs.org This method has been shown to be particularly effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.seacs.org The process involves an initial hydroboration of the pyridine ring, followed by a hydrogenation step. sci-hub.se This cascade reaction can be catalyzed by B(C₆F₅)₃ and utilizes a borane (B79455) reagent like pinacolborane (HBpin). sci-hub.seacs.org This methodology offers good functional group tolerance, which is a significant advantage over many traditional transition-metal-catalyzed hydrogenations. sci-hub.se

Radical-Mediated Intramolecular Amine Cyclization

Radical-mediated intramolecular cyclization of amines presents a powerful method for the construction of piperidine rings. This approach often involves the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated moiety, leading to the formation of the heterocyclic system.

One notable example involves the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals. nih.gov This process generates a strained, bicyclic aziridinylcarbinyl radical, which then undergoes C-N bond fission to form a ring-expanded aminyl radical, ultimately providing access to substituted piperidines. nih.gov

Another strategy utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. mdpi.com While effective for producing various piperidines, this method can sometimes lead to the formation of a linear alkene as a by-product due to a competitive 1,5-H-transfer process. mdpi.com Researchers have also developed methods for the intramolecular radical C-H amination/cyclization of linear amines using either anodic C-H bond activation or copper catalysis. mdpi.com

Furthermore, the use of triethylborane (B153662) as a radical initiator enables the intramolecular radical cyclization of 1,6-enynes to yield polysubstituted alkylidene piperidines. mdpi.com This reaction proceeds through a complex radical cascade involving successive cyclizations. mdpi.com

Synthesis and Derivatization of 2-Isopropylpiperidine Hydrochloride Compounds

The derivatization of the 2-isopropylpiperidine core is crucial for creating a diverse range of compounds with potential therapeutic applications. These modifications often target the piperidine nitrogen or involve condensation reactions to introduce new functional groups.

Condensation Reactions for Carboxamide and Related Functionalized Derivatives

Condensation reactions are a cornerstone for introducing carboxamide and other functional groups onto the piperidine scaffold. These reactions typically involve the coupling of the piperidine amine with a carboxylic acid or its activated derivative. The development of racemization-free coupling reagents has been a significant advancement in this area, allowing for the synthesis of chiral amides and peptides with high stereochemical integrity. rsc.org Various reagents, such as those based on ynamides, allenones, and various metal alkoxides, have proven effective in minimizing racemization during amide bond formation. rsc.org

An example of creating a carboxamide derivative is the synthesis of 6-(o-aminophenethyl)-N,N-dimethyl-1-methylpiperidine-3-carboxamide, which highlights the introduction of a substituted carboxamide group onto the piperidine ring. google.com

N-Alkylation and Acylation Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The choice of base and solvent is critical to control the extent of alkylation and prevent the formation of quaternary ammonium salts. researchgate.netchemicalforums.com For instance, using potassium carbonate in dimethylformamide (DMF) or sodium hydride in DMF are common strategies. researchgate.net To favor monoalkylation, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

N-acylation is another important transformation, often accomplished by reacting the piperidine with an acyl chloride or anhydride. These reactions are typically straightforward and lead to the formation of stable amide derivatives.

Preparation of Chiral 2-Isopropylpiperidine-2,4-diones

The synthesis of chiral 2-isopropylpiperidine-2,4-diones can be accomplished through methods like the Dieckmann condensation. dtic.mil This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, is a classic approach to forming cyclic β-keto esters, which are precursors to the dione (B5365651) structure. dtic.mil The stereochemistry of these compounds is of particular interest, and methods for their asymmetric synthesis are highly sought after.

For instance, the synthesis of enantiopure trisubstituted piperidines has been achieved through the reaction of a chiral epoxyaziridine with α-amino esters in the presence of a Lewis acid like ytterbium triflate. researchgate.net This method proceeds with high chemo- and regioselectivity. researchgate.net

N-Demethylation Procedures for Piperidine Systems

The removal of a methyl group from the piperidine nitrogen, or N-demethylation, is a critical transformation in the synthesis of certain piperidine derivatives and in studying alkaloid metabolism. researchgate.net While various chemical methods exist, enzymatic and microbial approaches have also been explored. For example, studies on the N-demethylation of nicotine (B1678760) in Nicotiana species have provided insights into the mechanisms of this reaction in biological systems. researchgate.net These studies often employ isotopic labeling to trace the metabolic fate of the N-methyl group. researchgate.net

A chemical approach for N-demethylation can involve reagents like phosgene (B1210022) or α-chloroethyl chloroformate, followed by hydrolysis. These methods, however, can be harsh and may not be suitable for complex molecules.

Mechanistic and Methodological Considerations in Synthesis

The synthesis of 2-isopropylpiperidine and its analogs involves a variety of reaction mechanisms and methodological considerations that are crucial for achieving desired outcomes.

For radical-mediated cyclizations, the choice of radical initiator and the nature of the substrate are key factors that determine the efficiency and regioselectivity of the ring closure. mdpi.com The competition between different radical pathways, such as rebound and hydrogen transfer, can influence the product distribution. mdpi.com

In condensation reactions for forming carboxamides, preventing racemization at adjacent chiral centers is a major challenge. The development of specialized coupling reagents that activate the carboxylic acid without promoting epimerization has been a significant area of research. rsc.org

For N-alkylation, controlling the degree of substitution is a primary concern. The reactivity of the alkylating agent, the choice of base, and the reaction conditions must be carefully optimized to favor mono-alkylation and avoid the formation of undesired quaternary ammonium salts. researchgate.net

The synthesis of chiral piperidines often relies on stereoselective methods. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. researchgate.netnih.gov For example, iridium-catalyzed hydrogen transfer reactions have been employed for the stereoselective synthesis of substituted piperidines. nih.gov

The table below summarizes some of the key synthetic transformations and the reagents or conditions commonly employed.

TransformationReagents/ConditionsKey Considerations
Radical Cyclization Cobalt(II) catalyst, Triethylborane, Electrolysis, Copper catalysisControl of competing pathways (e.g., 1,5-H-transfer), Regioselectivity (e.g., 5-exo vs. 6-endo) mdpi.com
Condensation (Carboxamides) Racemization-free coupling reagents (e.g., ynamides, allenones)Minimizing racemization at chiral centers rsc.org
N-Alkylation Alkyl halide, K₂CO₃/DMF or NaH/DMFControlling the degree of alkylation to prevent quaternization researchgate.net
N-Demethylation Isotopic labeling studies (for mechanistic understanding)Understanding biological pathways and developing mild chemical methods researchgate.net
Chiral Synthesis Chiral catalysts (e.g., Iridium complexes), Chiral auxiliaries, Chiral starting materials (e.g., epoxyaziridines)Achieving high enantioselectivity and diastereoselectivity researchgate.netnih.gov

Optimization of Reaction Yields through Catalyst Screening and Stoichiometric Adjustments

The synthesis of 2-isopropylpiperidine and its analogs often involves the reduction of the corresponding pyridine precursors. The efficiency of this transformation is highly dependent on the choice of catalyst and the stoichiometry of the reactants. Researchers have explored various catalytic systems to optimize reaction yields. For instance, in the asymmetric hydrogenation of 2-alkyl-N-benzylpyridinium salts, iridium-based catalysts have shown significant promise. nih.gov The screening of different ligands for the iridium catalyst revealed that ligands with electron-donating groups, such as methoxy (B1213986) substituents, can enhance reactivity and improve conversion rates. nih.gov

A study on the synthesis of substituted piperidines from 4-methylbenzaldehyde, aniline, and ethyl acetoacetate (B1235776) highlighted the effectiveness of oxalic acid dihydrate as an environmentally friendly catalyst. ajgreenchem.com The optimization of the Strecker-type condensation for producing a key pharmaceutical intermediate involved testing various acid catalysts, including acetic acid, trifluoroacetic acid, and aqueous hydrochloric acid, with a mixture of dichloromethane (B109758) and acetic acid providing optimal results. researchgate.net

Stoichiometric adjustments also play a crucial role in maximizing yields. In the synthesis of spirocyclic 2-arylpiperidines, it was found that for certain substrates, adjusting the equivalents of n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine was necessary to achieve high yields. whiterose.ac.uk For example, with a p-methoxy substituted derivative, increasing the amount of n-BuLi and (+)-sparteine was required for efficient lithiation. whiterose.ac.uk Similarly, in the synthesis of pyrrolidines and pyrrolidones from levulinic acid, the stoichiometry of the silane (B1218182) reagent determined the product outcome, with different equivalents of phenylsilane (B129415) leading to either the pyrrolidone or the pyrrolidine (B122466). organic-chemistry.org

Below is an interactive data table summarizing the impact of catalyst and stoichiometry on reaction yields for the synthesis of piperidine derivatives.

Table 1: Catalyst and Stoichiometry Effects on Piperidine Synthesis Yield

PrecursorCatalyst/ReagentStoichiometrySolventProductYield (%)Reference
2-Alkyl-N-benzylpyridinium salt[Ir(COD)Cl]₂ / MeO-BoQPhos2 mol % catalyst, 5 mol % I₂THF2-AlkylpiperidineHigh nih.gov
4-Methylbenzaldehyde, Aniline, Ethyl acetoacetateOxalic acid dihydrateCatalyticMethanol (B129727)/Ethanol (B145695)Substituted piperidineGood ajgreenchem.com
1-Benzylpiperidin-4-one, Aniline, HCNAcetic Acid---CH₂Cl₂/AcOHAnilino-nitrile~90% researchgate.net
N-Boc-spirocyclic 2-arylpiperidinesn-BuLi / (+)-sparteine1.5 eq n-BuLi, 1.6 eq (+)-sparteine---(3S,5S)-2c41% whiterose.ac.uk

Strategies for Achieving and Enriching Enantiomeric Purity

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral piperidine derivatives like 2-isopropylpiperidine, given the different biological activities enantiomers can exhibit. nih.gov Several strategies are employed, including asymmetric synthesis, chiral resolution, and enantiomeric enrichment techniques.

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer. A notable method is the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using chiral ligands like MeO-BoQPhos, which has yielded enantiomeric ratios (er) up to 93:7. nih.gov Another strategy involves the use of chiral auxiliaries. For instance, (R)-phenylglycinol can be used to stereoselectively produce chiral non-racemic bicyclic lactams from achiral or racemic aryl-delta-oxoacids, which can then be converted to enantiopure 2-arylpiperidines. nih.govrsc.org

Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or (S)-mandelic acid. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization. Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base system of n-BuLi and (−)-sparteine has been shown to be effective. whiterose.ac.uk

Enantiomeric Enrichment: Often, the initial enantiomeric ratio obtained from a synthesis is not sufficiently high. In such cases, further enrichment is necessary. Recrystallization of the hydrochloride salt of the synthesized piperidine is a common and effective method for enhancing enantiomeric purity. nih.gov For instance, the debenzylation of an enantioenriched piperidine derivative followed by recrystallization of its HCl salt increased the enantiomeric ratio from 88:12 to 99:1. nih.gov

The enantiomeric purity is typically determined using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or after pre-column derivatization to form diastereomers that can be separated on a standard column. asianpubs.orgnih.gov

Table 2: Strategies for Enantiomeric Purity of Piperidine Derivatives

StrategyMethodExampleResulting Enantiomeric PurityReference
Asymmetric SynthesisIridium-catalyzed asymmetric hydrogenationHydrogenation of 2-alkyl-pyridinium salts with MeO-BoQPhos ligandUp to 93:7 er nih.gov
Chiral ResolutionKinetic resolutionDeprotonation of N-Boc-2-aryl-4-methylenepiperidines with n-BuLi/(-)-sparteineHigh enantiomeric ratios whiterose.ac.uk
Enantiomeric EnrichmentRecrystallizationRecrystallization of the HCl salt of an enantioenriched piperidineEnriched from 88:12 er to 99:1 er nih.gov

Influence of Solvent Systems and Reaction Conditions on Synthesis Outcomes

The choice of solvent and reaction conditions, such as temperature and pressure, significantly impacts the outcome of synthetic routes to 2-isopropylpiperidine and its analogs. These parameters can influence reaction rates, yields, and even the stereoselectivity of the transformation.

Solvent Effects: Solvents can affect reaction kinetics based on their polarity and dielectric constant. ajgreenchem.com In the synthesis of substituted piperidines, it was observed that the reaction rate was lower in methanol (a solvent with a high dielectric constant) compared to ethanol (a solvent with a lower dielectric constant). ajgreenchem.com The nature of the solvent can also dictate the type of product formed. For example, the reaction of benzylamines with CO₂ in aprotic solvents like acetonitrile (B52724) or THF yields the ammonium carbamate (B1207046), while in a protic solvent like methanol, a mixture of the ammonium carbamate and ammonium methylcarbonate (B8334205) is produced. mdpi.com In some cases, specific solvent mixtures are optimal; for instance, a 1:1 mixture of dichloromethane and acetic acid gave the best results in a Strecker-type condensation. researchgate.net

Temperature and Pressure: These conditions are particularly crucial in hydrogenation reactions. The hydrogenation of 2,5- and 2,3-substituted pyridines to the corresponding piperidines often requires specific temperature and pressure settings to achieve complete reduction. mdpi.com For instance, the hydrogenation of ortho-substituted pyridines may necessitate more than double the pressure and temperature compared to bis-substituted pyridines. mdpi.com Temperature also plays a role in reaction kinetics, with higher temperatures generally leading to increased reaction rates. ajgreenchem.com However, elevated temperatures can sometimes lead to undesired side reactions or decomposition of products. mdpi.com In the asymmetric hydrogenation of pyridinium salts, reactions are often conducted at specific temperatures and hydrogen pressures (e.g., 30 °C and 450 psi H₂) to achieve optimal conversion and enantioselectivity. nih.gov

Table 3: Influence of Reaction Conditions on Piperidine Synthesis

ReactionSolventTemperature (°C)PressureOutcomeReference
Synthesis of substituted piperidinesMethanol vs. Ethanol20-40---Rate is higher in ethanol ajgreenchem.com
Asymmetric hydrogenation of pyridinium saltsTHF30450 psi H₂High conversion and enantioselectivity nih.gov
Hydrogenation of ortho-substituted pyridines---ElevatedElevatedComplete reduction mdpi.com
Reaction of benzylamine (B48309) with CO₂Acetonitrile vs. Methanol25-50---Different product profiles mdpi.com

Chemical Reactivity and Transformation Pathways of 2-Isopropylpiperidine

The 2-isopropylpiperidine scaffold is a versatile building block that can undergo various chemical transformations at the nitrogen atom and the piperidine ring, leading to a diverse range of derivatives.

Oxidation Reactions Leading to Corresponding Ketones or Aldehydes

The oxidation of the piperidine ring, particularly at the carbon alpha to the nitrogen, is a key transformation. The oxidation of N-substituted piperidines can lead to the formation of lactams (cyclic amides). For example, the oxidation of nicotine and its analogs containing a 2-substituted pyrrolidine or piperidine ring with mercuric acetate-edetic acid (Hg(II)-EDTA) results in dehydrogenation to the corresponding lactam. researchgate.netresearchgate.net The regioselectivity of this oxidation can be influenced by substituents on the piperidine ring. researchgate.net

Direct chemical oxidation of N-protected piperidines can also be achieved using hypervalent iodine reagents. nih.gov For instance, treatment of carbamate-protected piperidines with reagents like iodosobenzene (B1197198) ((PhIO)n) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) can lead to the formation of N-acyliminium ion precursors. nih.gov These intermediates are highly electrophilic and can be trapped by nucleophiles. For example, an N-acyliminium ion generated in this way can be trapped by methanol to yield a methoxy-substituted piperidine. nih.gov While not directly forming a ketone or aldehyde on the isopropyl group, these oxidations functionalize the piperidine ring, which is a crucial step in the synthesis of more complex molecules. The N-protected aldehyde corresponding to 2-piperidineethanol (B17955) is a commonly used derivative in synthesis, obtained by the controlled oxidation of the parent alcohol. nih.gov

Reduction Reactions to Secondary or Tertiary Amines

The nitrogen atom of the piperidine ring can be readily functionalized, and subsequent reduction reactions can lead to various secondary and tertiary amines. The N-benzyl group, often used as a protecting group during synthesis, can be removed via debenzylation to yield the secondary amine. nih.gov A common method for this is treatment with α-chloroethyl chloroformate. nih.gov

The formation of tertiary amines is often achieved through N-alkylation. For instance, N-alkylated 2-pyridones can be synthesized by reacting 2-alkoxypyridines with various alkyl halides. nih.gov Reductive amination is another widely used method to form C-N bonds and produce secondary or tertiary amines. mdpi.com This involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a specific method for the N-methylation of amines, converting a primary or secondary amine to a tertiary amine. nih.gov For instance, a Boc-protected piperidine derivative was converted to the corresponding N-methylated product using this reaction. nih.gov

Furthermore, the reduction of lactams, which can be formed by the oxidation of piperidines, provides a route to cyclic amines. For example, the reduction of substituted piperidinones with reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding piperidines. mdpi.comnih.gov

Nucleophilic Substitution Reactions Involving the Nitrogen Atom

The nitrogen atom of the 2-isopropylpiperidine ring is a nucleophile and can participate in various nucleophilic substitution reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. libretexts.orgyoutube.com A common reaction is N-alkylation, where the piperidine nitrogen attacks an alkyl halide, displacing the halide and forming a tertiary amine. nih.gov

Another important transformation is N-acylation, where the piperidine reacts with an acylating agent like an acyl chloride or anhydride. For example, an anilino-ester derivative of piperidine was N-acylated with propionyl chloride to yield the corresponding anilido-ester. researchgate.net This reaction is fundamental in building more complex molecular architectures.

The piperidine nitrogen can also act as an intramolecular nucleophile. In intramolecular cyclization reactions, the nitrogen atom can attack an electrophilic center within the same molecule to form a new ring. mdpi.com For example, intramolecular Hartwig-Buchwald amination has been used to furnish fused tricyclic piperidine-containing molecules. nih.gov

Structural Elucidation and Computational Characterization of 2 Isopropylpiperidine Hydrochloride Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular architecture of 2-isopropylpiperidine (B1587743) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, 2D NMR (e.g., COSY, HMBC, HSQC, TOCSY, NOESY), DEPT-135

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-isopropylpiperidine hydrochloride.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons of the piperidine (B6355638) ring and the isopropyl group would be observed. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom. Protons closer to the nitrogen (e.g., at C2 and C6) are expected to resonate at a lower field (higher ppm) compared to those further away (C3, C4, C5). The isopropyl methine proton would appear as a multiplet, coupled to the adjacent methyl and piperidine protons. The two methyl groups of the isopropyl substituent may exhibit distinct chemical shifts (diastereotopicity) due to the chiral center at C2.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see distinct signals for each carbon of the piperidine ring and the isopropyl group. The chemical shifts of the piperidine carbons are influenced by the presence of the nitrogen atom and the isopropyl substituent.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This would allow for the unambiguous assignment of the piperidine methylene (B1212753) carbons and the isopropyl methyl carbons.

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. It would show correlations between adjacent protons in the piperidine ring and between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connection between the isopropyl group and the piperidine ring (e.g., correlation from the isopropyl methine proton to the C2 and C3 carbons of the piperidine ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help determine the stereochemistry of the molecule, for instance, the relative orientation of the isopropyl group with respect to the piperidine ring protons.

Interactive NMR Data Table for this compound (Predicted)

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)DEPT-135
C2Multiplet~60-65CH (+)
C3Multiplet~25-30CH₂ (-)
C4Multiplet~20-25CH₂ (-)
C5Multiplet~25-30CH₂ (-)
C6Multiplet~45-50CH₂ (-)
C-isopropyl (CH)Multiplet~30-35CH (+)
C-isopropyl (CH₃)Doublet~18-22CH₃ (+)
C-isopropyl (CH₃')Doublet~18-22CH₃ (+)
N-HBroad Singlet--

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of the free base, 2-isopropylpiperidine, is 127.23 g/mol . nist.gov In the mass spectrometer, the hydrochloride salt would likely dissociate, and the mass spectrum would correspond to the protonated free base [M+H]⁺.

The fragmentation of piperidine derivatives is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For 2-isopropylpiperidine, the most likely fragmentation pathway would be the loss of the isopropyl group, leading to a stable iminium ion fragment. Other fragmentations could involve the opening of the piperidine ring.

Predicted Fragmentation Pattern:

Molecular Ion Peak (M⁺) or [M+H]⁺: m/z = 128 (for the protonated molecule).

Base Peak: Often results from a stable fragment. Loss of the isopropyl group (mass = 43) would lead to a fragment at m/z = 84.

Other Fragments: Loss of smaller alkyl fragments from the ring can also occur.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. nih.gov

Single Crystal X-ray Diffraction (SXRD) for Unit Cell Parameters and Crystal Structure

Growing a suitable single crystal of this compound would allow for its complete structural determination by SXRD. nih.gov This analysis would reveal:

The precise bond lengths and angles of the piperidine ring and the isopropyl group.

The conformation of the piperidine ring (e.g., chair, boat). For piperidine and its simple derivatives, a chair conformation is typically the most stable.

The stereochemistry at the C2 position.

The location of the chloride anion and the hydrogen atom on the nitrogen, confirming the formation of the hydrochloride salt.

Intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) proton (N⁺-H) and the chloride anion (Cl⁻), which dictate the crystal packing. nih.gov

Interactive Crystallographic Data Table for a Hypothetical this compound Crystal

ParameterValue
Crystal SystemMonoclinic (example)
Space GroupP2₁/c (example)
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4 (example)

Note: These values are hypothetical and would need to be determined experimentally.

Powder X-ray Diffraction (PXRD) for Crystalline Properties and Purity

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. nih.gov It provides a fingerprint of the crystalline solid, which is useful for:

Phase Identification: Confirming that the synthesized material is the desired crystalline phase.

Purity Assessment: Detecting the presence of any crystalline impurities.

Polymorphism Studies: Identifying if different crystalline forms (polymorphs) of this compound exist. Polymorphs can have different physical properties. The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern characterized by the positions and intensities of the diffraction peaks.

Complementary Analytical Techniques

To fully characterize this compound, a suite of complementary analytical methods is employed. These techniques provide a comprehensive view of the compound's purity, the arrangement of its atoms, and its isomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Distribution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound and quantifying the distribution of its stereoisomers. The separation is typically achieved on a chiral stationary phase, which allows for the resolution of the (R)- and (S)-enantiomers. The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers.

A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance. The retention times of the enantiomers will differ, allowing for their individual quantification. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Isocratic or gradient mixture of aqueous buffer and organic solvent
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis at a specific wavelength (e.g., 210 nm)
Temperature Ambient or controlled (e.g., 25-40 °C)

This interactive table outlines typical HPLC conditions for the analysis of this compound.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment around a specific element. ictp.itxrayabsorption.org In the context of this compound, EXAFS can provide detailed information about the coordination environment of the chlorine atom. By analyzing the oscillations in the X-ray absorption coefficient above the chlorine K-edge, one can determine the interatomic distances, coordination numbers, and the identity of the neighboring atoms. ictp.itxrayabsorption.org

The analysis of EXAFS data involves fitting the experimental spectrum to a theoretical model. This allows for the precise determination of the Cl-N and Cl-H bond distances within the crystal lattice, as well as the number of nearest neighbors. This information is crucial for building an accurate three-dimensional model of the compound's solid-state structure.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the molecular properties and behavior of this compound, complementing experimental data and offering predictive power.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. nih.gov These calculations help in understanding the molecule's reactivity and stability.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to optimize the geometry of the molecule and calculate various electronic properties. nih.govdergipark.org.tr The results of these calculations can provide insights into the nature of the ionic bond between the piperidinium (B107235) cation and the chloride anion and can also be used to predict spectroscopic properties, such as vibrational frequencies.

Computational ParameterValue/Method
Functional B3LYP
Basis Set 6-31G(d,p)
Calculated Properties Optimized Geometry, HOMO/LUMO Energies, Electrostatic Potential

This interactive table summarizes common parameters used in DFT calculations for molecules like this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal the accessible conformations of the piperidine ring and the isopropyl group. mdpi.comresearchgate.net The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and MD simulations can determine the relative energies and populations of these conformers. nih.govmdpi.com

In the context of ligand-target interactions, MD simulations can be used to study the stability of the compound when bound to a biological target, such as a receptor or enzyme. biointerfaceresearch.com These simulations provide a dynamic picture of the binding process and can help to identify key interactions that stabilize the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex. nih.gov

Molecular Docking for Predicted Binding Modes to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the study of this compound, molecular docking can be used to predict its binding mode within the active site of a biological target. dergipark.org.tr

The process involves generating a set of possible conformations of the ligand and then scoring them based on their fit within the binding pocket of the protein. The scoring functions typically account for factors such as shape complementarity and intermolecular interactions like hydrogen bonds and van der Waals forces. The results of molecular docking studies can provide valuable hypotheses about the mechanism of action of a compound and guide the design of new, more potent analogs. dergipark.org.tr Docking scores, often expressed in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting stronger binding. nih.gov

Interaction TypeDescription
Hydrogen Bonds Formed between the protonated amine of the piperidine ring and suitable acceptor groups on the target.
Hydrophobic Interactions The isopropyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals Forces General attractive or repulsive forces between the ligand and the target.

This interactive table describes the potential binding interactions of this compound with biological targets.

Quantum Mechanical (QM) Optimization of Molecular Geometries

The three-dimensional structure of a molecule is fundamental to its function. Quantum mechanical (QM) geometry optimization is a computational method used to predict the most stable arrangement of atoms in a molecule by finding the minimum energy conformation on its potential energy surface. molssi.org This process involves solving the Schrödinger equation, typically using approximation methods like Density Functional Theory (DFT) or semi-empirical methods, to calculate the forces on each atom and iteratively adjust their positions until the total energy is minimized and the net forces approach zero. molssi.orgchemjournal.kz

For this compound, the nitrogen atom in the piperidine ring is protonated. The key conformational isomerism arises from the position of the isopropyl group at the C2 position, which can exist in either an axial or equatorial orientation relative to the plane of the piperidine ring. QM optimization allows for the precise calculation of bond lengths, bond angles, and dihedral angles for each conformer, as well as their relative energies.

The equatorial conformer is generally more stable due to reduced steric hindrance. QM calculations can quantify this energy difference, providing insight into the conformational population at equilibrium.

Table 1: Predicted Geometric Parameters of 2-Isopropylpiperidine Cation Conformers from QM Optimization

Parameter Axial Conformer Equatorial Conformer
Relative Energy (kcal/mol) +2.1 0.0
N1-C2 Bond Length (Å) 1.51 1.50
C2-C(isopropyl) Bond Length (Å) 1.54 1.53
C2-N1-C6 Bond Angle (°) 111.5 110.8

Note: Data are representative values derived from typical QM calculations for substituted piperidines and are intended for illustrative purposes.

Ligand-Based Design Methods: Shape and Pharmacophore Modeling

When the three-dimensional structure of a biological target is unknown, ligand-based design methods become essential tools for discovering new active molecules. nih.govyoutube.com These approaches are founded on the principle that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities.

Shape Modeling Shape modeling evaluates the 3D shape of a molecule, which is a critical determinant of its ability to bind to a receptor. Using the optimized geometry of this compound, its shape can be encoded and compared against large databases of other chemical structures. This virtual screening technique aims to identify molecules that are shape-mimetics, possessing a high degree of spatial and volumetric similarity, which may confer similar biological function.

Pharmacophore Modeling A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target receptor and trigger a biological response. youtube.comyoutube.com For this compound, a pharmacophore model can be hypothesized based on its key structural elements. nih.gov

Key features would likely include:

A Positive Ionizable (PI) feature: Located on the protonated nitrogen of the piperidine ring, crucial for forming ionic interactions or key hydrogen bonds. nih.gov

A Hydrophobic (H) feature: Centered on the bulky and non-polar isopropyl group, which can engage in van der Waals or hydrophobic interactions within a receptor pocket. nih.gov

Hydrogen Bond Acceptors/Donors (HBA/HBD): The N-H group of the protonated amine acts as a strong hydrogen bond donor.

These features define a spatial map that can be used as a 3D query to screen virtual libraries for novel compounds that fit the model, even if they have completely different underlying chemical scaffolds. youtube.com

Table 2: Hypothetical Pharmacophore Model for a 2-Isopropylpiperidine-Binding Receptor

Feature ID Feature Type Defining Atoms Radius (Å)
PI-1 Positive Ionizable N1, H(N1) 1.2
HY-1 Hydrophobic C(isopropyl), CH3(isopropyl) x2 1.5

Note: This table represents a plausible pharmacophore model generated for drug discovery purposes. The coordinates would be defined by the 3D structure.

Exploration of Structure-Kinetic Relationships (SKR)

While traditional Structure-Activity Relationships (SAR) focus on binding affinity (how tightly a drug binds), Structure-Kinetic Relationships (SKR) provide a more dynamic picture by examining the rates of association (kon) and dissociation (koff) of a drug-target complex. nih.gov The drug-target residence time (τ = 1/koff), which describes how long a drug remains bound to its target, is increasingly recognized as a critical parameter for in vivo efficacy and duration of action. rsc.orgnih.gov

The structural features of this compound directly influence its binding kinetics. The isopropyl group, for example, can impact both kon and koff. Its size and hydrophobicity might necessitate conformational rearrangements in the target's binding site, potentially slowing the association rate. Conversely, if this group forms favorable, well-matched interactions deep within a hydrophobic pocket, it can significantly slow the dissociation rate, leading to a long residence time. nih.govomicsonline.org

Computational simulations and experimental kinetic assays can be used to build SKR models. By systematically modifying the substituent at the 2-position of the piperidine ring, researchers can observe the impact on binding kinetics.

Table 3: Illustrative Structure-Kinetic Relationship Data for 2-Substituted Piperidine Analogs

Compound Substituent (R) kon (10⁵ M⁻¹s⁻¹) koff (10⁻³ s⁻¹) Residence Time (τ) (min) Affinity (KD) (nM)
1 -H 5.2 8.5 1.96 163
2 -CH₃ 4.8 4.1 4.07 85
3 -CH(CH₃)₂ (2-Isopropyl) 3.5 1.2 13.89 34

| 4 | -C(CH₃)₃ | 1.1 | 1.5 | 11.11 | 136 |

Note: This data is hypothetical and serves to illustrate the principles of an SKR study, where modifications to a chemical scaffold lead to changes in kinetic parameters. KD is calculated as koff/kon.

This analysis demonstrates that increasing the size of the alkyl group from hydrogen to isopropyl (compounds 1-3) progressively slows the dissociation rate, leading to a longer residence time and higher affinity. However, the overly bulky tert-butyl group (compound 4) shows a less favorable kinetic profile, likely due to steric clashes that destabilize the bound state, illustrating a common "cliff" in structure-kinetic relationships. Such insights are invaluable for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Preclinical Biological Activity and Mechanistic Investigations of 2 Isopropylpiperidine Hydrochloride and Its Derivatives

Antiviral Efficacy Studies

Piperidine (B6355638) derivatives have emerged as a significant class of compounds with promising antiviral properties against a range of human viruses.

Research has highlighted the potential of piperidine-containing compounds as inhibitors of human coronaviruses. A notable study investigated the in vitro efficacy of piperidine-4-carboxamide derivatives against several coronaviruses. The compound NCGC2955, a piperidine-4-carboxamide, demonstrated significant antiviral activity against Alpha-coronavirus NL63 and Beta-coronavirus OC43. Furthermore, this compound and a structurally related analog, 153, were found to inhibit SARS-CoV-2, including its alpha and delta variants, in different cell lines gavinpublishers.com.

The antiviral activity was observed to be potent, with effective concentrations (EC50) in the low micromolar range, while exhibiting low cellular toxicity, leading to a high selectivity index. For instance, in NL63-infected Vero cells, NCGC2955 had an EC50 of 2.5 ± 0.15 µM gavinpublishers.com. In OC43-infected human foreskin fibroblasts, the EC50 was 1.5 ± 0.01 µM gavinpublishers.com. Against SARS-CoV-2 in Calu-3 cells, both NCGC2955 and analog 153 showed even greater potency with EC50 values of 0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively gavinpublishers.com.

Table 1: Antiviral Activity of Piperidine-4-Carboxamide Derivatives Against Human Coronaviruses

Compound Virus Cell Line EC50 (µM)
NCGC2955 Alpha-coronavirus NL63 Vero 2.5 ± 0.15
NCGC2955 Alpha-coronavirus NL63 MK2 1.5 ± 0.2
NCGC2955 Beta-coronavirus OC43 HFF 1.5 ± 0.01
NCGC2955 SARS-CoV-2 Calu-3 0.2 ± 0.02
Analog 153 SARS-CoV-2 Calu-3 0.11 ± 0.04

Piperidine-based derivatives have been identified as potent inhibitors of influenza A virus. A study focusing on the structural modification of a piperidine-containing compound led to the discovery of potent inhibitors of various influenza virus strains nih.govnih.gov. One optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), demonstrated excellent inhibitory activity against a variety of influenza A strains, including H1N1 and H3N2, with EC50 values as low as 0.05 µM nih.govnih.gov. The high selectivity index of over 160,000 for this compound underscores its potential as a specific antiviral agent nih.govnih.gov. The emergence of oseltamivir-resistant influenza strains highlights the need for new antiviral drugs with different mechanisms of action mdpi.com.

The antiviral mechanisms of piperidine derivatives are varied and depend on the specific compound and virus. For influenza A virus, time-of-addition experiments with a potent piperidine-based inhibitor indicated that it interferes with an early to middle stage of the viral replication cycle nih.govnih.gov. This suggests that the compound may inhibit viral entry, uncoating, or early stages of viral RNA synthesis.

In the context of coronaviruses, some piperidine derivatives have been suggested to act as inhibitors of the viral main protease (Mpro or 3CLpro). This enzyme is crucial for processing the viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro effectively halts the viral life cycle.

Common methods to elucidate these mechanisms include:

Viral Replication Inhibition Assays: These assays measure the reduction in the production of new virus particles in the presence of the compound.

Plaque Formation Reduction Assays: This method assesses the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication and spread. A reduction in the number or size of plaques indicates antiviral activity.

Viral Load Reduction Assays: These experiments quantify the amount of viral genetic material (RNA or DNA) in a sample, and a decrease in the viral load in the presence of a compound is a direct measure of its antiviral efficacy.

Antimicrobial and Antituberculosis Research

The piperidine scaffold is also a key feature in compounds with antibacterial and antituberculosis properties.

Several studies have demonstrated the antimicrobial activity of piperidine derivatives against a range of bacteria. A study on novel synthesized piperidine derivatives showed that these compounds exhibited varying degrees of inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria academicjournals.org. The antimicrobial activity is often assessed using methods like the agar disc diffusion assay, which measures the zone of inhibition around a disc impregnated with the test compound academicjournals.org. Another study also reported the synthesis of new piperidine derivatives and their evaluation for antibacterial activity against S. aureus and E. coli, with some compounds showing moderate to excellent activity biointerfaceresearch.com.

Table 2: Antimicrobial Activity of Representative Piperidine Derivatives

Bacterial Strain Type Activity Observed
Staphylococcus aureus Gram-Positive Inhibition
Escherichia coli Gram-Negative Inhibition

The structural features of the piperidine derivatives, including the nature and position of substituents, play a crucial role in determining their antimicrobial spectrum and potency.

Research into the natural product piperine, an alkaloid found in black pepper that contains a piperidine moiety, has shown its potential as an efflux pump inhibitor in Mycobacterium tuberculosis nih.gov. Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. By inhibiting these pumps, piperine can enhance the efficacy of conventional antituberculosis drugs. Furthermore, synthetic analogs of piperine have been developed that exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv with low cytotoxicity nih.gov. This line of research suggests that the piperidine scaffold is a valuable starting point for the development of new antituberculosis agents.

Tuberculostatic Potency Against Mycobacterium tuberculosis Strains

Derivatives of 2-isopropylpiperidine (B1587743) have demonstrated notable potential as tuberculostatic agents. Research into 2-substituted piperidine compounds has revealed significant inhibitory activity against the growth of Mycobacterium tuberculosis. Specifically, certain derivatives of the antihistaminic agent Diphenylpyraline, which features a piperidine core, showed that substitution at the 2-position of the piperidine ring generally increased antimycobacterial potency, with a maximum Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the H37Rv strain of M. tuberculosis pnas.org.

Further investigations into more complex piperidine derivatives have yielded even more potent results. A study on 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270), which incorporated a piperidine substituent, identified compounds with strong activity against both standard (H37Rv) and drug-resistant M. tuberculosis strains. One such derivative, compound 7 , which contains a piperidine moiety, exhibited an MIC of 2 µg/mL against the standard strain and a remarkably low MIC of 0.5 µg/mL against a resistant strain nih.gov. Similarly, piperidinothiosemicarbazone derivatives have shown high tuberculostatic activity with MIC values ranging from 0.5 to 4 µg/mL probechem.com.

Additionally, isoniazid-derived hydrazones that feature a piperidine ring have been synthesized and evaluated. These modifications aim to overcome resistance to isoniazid, a primary tuberculosis drug. The resulting compounds showed promising antitubercular activity, with some derivatives exhibiting low MIC values against the H37Rv strain and clinical isolates with resistance-conferring mutations researchgate.net.

**Table 1: Tuberculostatic Activity of Piperidine Derivatives Against *M. tuberculosis***

Compound Class Strain MIC (µg/mL)
2-Substituted Piperidine Derivative M. tuberculosis H37Rv 6.25
Pyridine Thiosemicarbazone Derivative (Compound 7 ) M. tuberculosis H37Rv 2
Pyridine Thiosemicarbazone Derivative (Compound 7 ) Resistant Strain 0.5
Piperidinothiosemicarbazone Derivatives Resistant Strains 0.5 - 4
Isoniazid-Hydrazone with Piperidine Ring (Compound IP11 ) M. tuberculosis H37Rv ≤ 0.78

Investigation of Antimicrobial Mechanisms (e.g., cell membrane disruption, metabolic pathway interference)

The antimicrobial action of piperidine-containing compounds is understood to involve multiple mechanisms, primarily focusing on the disruption of essential cellular processes and structures. One key mechanism is the interference with critical metabolic pathways. Certain sulfonamide derivatives incorporating a piperidine moiety have been shown to target dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. By inhibiting this enzyme, the compounds disrupt the production of a vital precursor for DNA synthesis, thereby halting bacterial proliferation researchgate.net.

Another significant mechanism is the disruption of the bacterial cell membrane. The cationic nature of some piperidine derivatives, particularly quaternary ammonium (B1175870) compounds, facilitates an electrostatic attraction to the negatively charged components of bacterial cell membranes, such as proteins that are crucial for cell structure and enzymatic functions nih.gov. This interaction can lead to membrane damage, compromising its integrity and leading to the leakage of intracellular contents researchgate.net. This broad-spectrum activity is effective against both Gram-positive and Gram-negative bacteria, suggesting a fundamental mode of action that targets the cell envelope nih.gov. Studies on piperidine-containing fluoroquinolone analogs also suggest a dual-action mechanism involving both cell wall destruction and interaction with bacterial DNA gyrase nih.gov.

Structure-Activity Relationships (SAR) Governing Antimicrobial Properties (e.g., influence of lipophilicity, basicity)

The antimicrobial properties of piperidine derivatives are significantly influenced by their structural characteristics, particularly basicity and lipophilicity. Structure-activity relationship (SAR) studies have elucidated how modifications to these properties can modulate tuberculostatic potency.

Basicity: The basicity of the piperidine ring and its substituents plays a crucial role in antimicrobial activity. In a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, the compounds featuring the most basic substituents, namely piperidine and pyrrolidine (B122466), demonstrated the strongest inhibition against the standard H37Rv strain of M. tuberculosis nih.gov. This suggests that a higher basicity may enhance the interaction with mycobacterial targets or facilitate penetration into the cell.

Lipophilicity: Lipophilicity, the measure of a compound's ability to dissolve in fats and lipids, is another critical factor. Studies on isoniazid-derived hydrazones incorporating a piperidine ring found that compounds with moderately increased lipophilicity compared to the parent drug, isoniazid, were the most promising antitubercular candidates researchgate.net. This indicates that an optimal balance of lipophilicity is required to ensure effective passage through the complex, lipid-rich cell wall of Mycobacterium tuberculosis while maintaining sufficient solubility. Similarly, other research has noted that the bulkiness and lipophilicity of piperidine derivatives can significantly affect their antimicrobial activity, with increased lipophilicity sometimes leading to enhanced antifungal effects nih.gov. The position of substituents on the piperidine ring also impacts activity; for instance, substitution at the 2-position of the piperidine core in Diphenylpyraline analogues was found to generally enhance antimycobacterial potency pnas.org.

Enzyme Inhibition Profiling

Inhibition of MALT1 Proteolytic Activity and Downstream NF-κB Pathway Modulation

Derivatives containing the piperidine scaffold have been identified as potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that is a critical mediator in the nuclear factor-κB (NF-κB) signaling pathway, which is often dysregulated in certain types of B-cell lymphomas nih.gov.

A novel class of MALT1 inhibitors, N-aryl-piperidine-4-carboxamides, was discovered through high-throughput screening. The initial hit compound from this series demonstrated an IC50 value of 1.6 µM against MALT1 medchemexpress.com. Subsequent optimization of this scaffold led to the development of advanced compounds with high potency in both biochemical and cellular assays nih.gov. The inhibition of MALT1's proteolytic activity by these compounds effectively blocks the cleavage of its substrates, which in turn suppresses the downstream NF-κB pathway nih.gov. This is evidenced by the inhibition of NF-κB reporter gene activity and the prevention of c-REL nuclear localization targetmol.com. The small molecule inhibitor MI-2, which also targets MALT1, has an IC50 of 5.84 µM and acts to irreversibly suppress the protease's function, leading to the downregulation of NF-κB target genes probechem.comtargetmol.com. These findings highlight the potential of piperidine-based structures to modulate the MALT1/NF-κB axis.

Factor Xa (fXa) Inhibition and Selectivity Analysis Against Other Serine Proteases

The 1-isopropylpiperidine moiety has been identified as a key structural feature in a class of highly potent and selective inhibitors of blood coagulation Factor Xa (fXa), a critical serine protease in the coagulation cascade frontiersin.org.

In a study of biarylmethoxy isonipecotanilides, a derivative incorporating a 1-isopropylpiperidine group as the P4 motif was found to be the most potent compound. This compound, 21e , inhibited fXa with a Kᵢ value of 0.3 nM. Crucially, it demonstrated very high selectivity over thrombin and other related serine proteases targetmol.com. Another study described a potent fXa inhibitor that also bears a 1-isopropylpiperidine fragment designed to bind the S4 enzyme pocket, achieving a picomolar inhibitory potency with a Kᵢ value of 60 pM mdpi.com. The S4 pocket of the fXa active site is a deep, narrow hydrophobic pocket, and the interaction of the piperidine group within this site is critical for high-affinity binding. The selectivity of these inhibitors for fXa over other serine proteases like trypsin is a key advantage, reducing the potential for off-target effects.

Table 2: Inhibition of Serine Proteases by Isopropylpiperidine Derivatives

Compound Target Enzyme Inhibition Constant (Kᵢ)
Compound 21e Factor Xa 0.3 nM
O-glucoside derivative Factor Xa 60 pM

Cholinesterase (ChE) Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Piperidine derivatives have been extensively investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.

Several studies have demonstrated the potential of this structural class. One study focusing on 1-benzylpiperidine and 1-benzoylpiperidine derivatives identified a compound (19 ) as the most potent AChE inhibitor in its series, with an IC50 value of 5.10 µM. This compound also exhibited moderate inhibitory activity against BChE with an IC50 of 26.78 µM, indicating a dual inhibitory profile. Another series of piperidine-based compounds yielded selective BChE inhibitors. For example, carbamate (B1207046) derivative 1 was a highly selective and potent inhibitor of BChE, with an IC50 of 0.12 µM, making it significantly more active than the standard inhibitor galantamine against BChE researchgate.net. These findings underscore that the piperidine scaffold can be tailored to achieve either specific or dual inhibition of cholinesterase enzymes.

Table 3: Cholinesterase Inhibition by Piperidine Derivatives

Compound Class Target Enzyme IC50 (µM)
1-Benzoylpiperidine Derivative (19 ) Acetylcholinesterase (AChE) 5.10
1-Benzoylpiperidine Derivative (19 ) Butyrylcholinesterase (BChE) 26.78
Carbamate Derivative (1 ) Butyrylcholinesterase (BChE) 0.12

Inhibition of Cytochrome P450 Enzymes (e.g., P450BM3)

Research into the interaction of 2-isopropylpiperidine derivatives with cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases critical for drug metabolism, has revealed significant inhibitory potential. While specific data on 2-isopropylpiperidine hydrochloride is limited, studies on related piperidine-containing compounds provide insights into their effects on CYP isoforms. For instance, derivatives of piperidine have been shown to act as mechanism-based inhibitors of various CYP enzymes, including CYP3A4, CYP2D6, and CYP2C19. This inhibition often occurs through the formation of a metabolic intermediate that irreversibly binds to the enzyme, thereby inactivating it.

The nature of the substituent on the piperidine ring plays a crucial role in the potency and selectivity of CYP inhibition. For example, the lipophilicity and steric bulk of the isopropyl group at the 2-position of the piperidine ring in 2-isopropylpiperidine would be expected to influence its binding affinity within the active site of CYP enzymes. Studies on analogous compounds suggest that the piperidine nitrogen can interact with the heme iron of the cytochrome P450 enzyme, a key step in the catalytic cycle. The orientation of the alkyl substituent would then dictate the stability of this interaction and the potential for subsequent metabolism or inactivation.

Compound Class Target Enzyme Observed Effect
Piperidine DerivativesCYP3A4, CYP2D6, CYP2C19Mechanism-based inhibition
2-AlkylpiperidinesCytochrome P450 familyPotential for heme interaction and inhibition

N-terminal Nucleophile Hydrolase Enzyme Inhibition (e.g., 20S and 26S Proteasomes)

The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome forms the catalytic core, while the 26S proteasome is a larger complex that recognizes, unfolds, and degrades ubiquitinated proteins. The catalytic activity of the proteasome relies on N-terminal nucleophile (Ntn) hydrolase activity, specifically from its threonine residues.

While direct studies on the inhibition of 20S and 26S proteasomes by this compound are not extensively documented, the piperidine scaffold is a common feature in various proteasome inhibitors. For example, the peptide boronate bortezomib, a clinically approved proteasome inhibitor, incorporates a pyrazine ring, but the principles of its interaction with the proteasome's N-terminal threonine residue are relevant. The interaction typically involves the formation of a stable complex with the catalytic residue, thereby blocking substrate access and inhibiting protein degradation.

The potential for 2-isopropylpiperidine derivatives to inhibit the proteasome would likely depend on their ability to mimic the substrate and interact with the catalytic N-terminal nucleophile. The stereochemistry and physicochemical properties of the isopropyl group and the piperidine ring would be critical determinants of any inhibitory activity.

Enzyme Class Potential Interaction with Piperidine Derivatives
20S ProteasomeN-terminal Nucleophile HydrolaseInteraction with catalytic threonine residues
26S ProteasomeN-terminal Nucleophile HydrolaseInterference with ubiquitinated protein degradation

Inhibition of Serum Response Factor (SRF) Activation

Serum Response Factor (SRF) is a transcription factor that plays a crucial role in regulating the expression of immediate-early genes in response to various stimuli, such as growth factors. SRF is involved in a multitude of cellular processes, including cell growth, differentiation, and migration. The inhibition of SRF activation has been explored as a therapeutic strategy in various diseases, including cancer and cardiovascular disorders.

Currently, there is a lack of specific published research detailing the direct inhibition of Serum Response Factor (SRF) activation by this compound. The known inhibitors of the SRF pathway are structurally diverse and often target upstream signaling molecules or cofactors of SRF rather than SRF itself. For a small molecule like this compound to inhibit SRF activation, it would likely need to interfere with the protein-protein interactions necessary for SRF-mediated transcription or modulate the activity of upstream kinases that regulate SRF. Further investigation is required to determine if 2-isopropylpiperidine or its derivatives possess such activity.

Assessment of Activity Against DNA Repair Proteins (e.g., O6-methylguanine-DNA methyltransferase)

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents. It functions by transferring the alkyl group from the O6 position of guanine in DNA to one of its own cysteine residues in a stoichiometric and irreversible manner. Inhibition of MGMT can enhance the efficacy of alkylating chemotherapeutic agents.

There is no direct evidence in the current scientific literature to suggest that this compound or its simple derivatives act as inhibitors of O6-methylguanine-DNA methyltransferase. Known inhibitors of MGMT are typically substrate analogs, such as O6-benzylguanine, which mimic the alkylated guanine base and act as "pseudo-substrates" to inactivate the protein. The structure of 2-isopropylpiperidine does not bear a clear resemblance to the purine base, making it an unlikely candidate for direct competitive inhibition of MGMT. However, indirect effects on DNA repair pathways cannot be entirely ruled out without specific experimental investigation.

Mechanistic Classification of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive, Reversible, Irreversible)

The interaction of a small molecule inhibitor with an enzyme can be classified based on its mechanism of action. These classifications are crucial for understanding the inhibitor's pharmacological effects.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing the enzyme to regain its activity. Competitive, non-competitive, and uncompetitive inhibition are typically reversible.

Irreversible Inhibition: The inhibitor binds to the enzyme through covalent bonds, permanently inactivating it.

While the specific mode of enzyme inhibition for this compound has not been definitively characterized for the aforementioned enzymes, piperidine derivatives have been shown to exhibit various modes of inhibition depending on their structure and the target enzyme. For example, as mechanism-based inhibitors of cytochrome P450, some piperidine compounds act as irreversible inhibitors.

Inhibition Type Binding Site Effect of Substrate Concentration Reversibility
CompetitiveActive SiteCan be overcomeReversible
Non-competitiveAllosteric SiteNot affectedReversible
UncompetitiveEnzyme-Substrate ComplexIncreases with substrateReversible
IrreversibleActive or Allosteric SiteNot affectedIrreversible

Determination of Enzyme Kinetic Parameters (IC50, Ki, Km, Vmax)

To quantify the potency and characterize the mechanism of an enzyme inhibitor, several key kinetic parameters are determined.

IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency.

Ki (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

Km (Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Vmax (Maximum reaction velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The determination of these parameters for this compound and its derivatives would require specific enzymatic assays for each target enzyme. For example, to determine the IC50 for the inhibition of a specific cytochrome P450 isoform, a series of experiments would be conducted with varying concentrations of the inhibitor, and the enzyme activity would be measured. The data would then be plotted to calculate the IC50 value. Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to determine the Ki and the mechanism of inhibition (competitive, non-competitive, etc.). Without specific experimental data, these parameters for this compound remain undetermined.

Parameter Definition Significance
IC50Concentration for 50% inhibitionPotency of the inhibitor
KiInhibitor dissociation constantAffinity of the inhibitor for the enzyme
KmSubstrate concentration at 1/2 VmaxSubstrate affinity for the enzyme
VmaxMaximum reaction rateCatalytic efficiency of the enzyme

Receptor Binding and Modulation Studies

The piperidine ring is a common structural motif in a vast number of pharmaceuticals and bioactive molecules that target a wide array of receptors. These include G-protein coupled receptors (GPCRs), ion channels, and transporters. The biological activity of piperidine-containing compounds is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

While a comprehensive receptor binding profile for this compound is not publicly available, its structural similarity to other known receptor ligands suggests potential interactions. For instance, various 2-alkylpiperidine derivatives have been investigated for their activity at nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and sigma receptors. The isopropyl group at the 2-position would influence the steric and electronic properties of the molecule, thereby dictating its binding affinity and selectivity for different receptor subtypes.

Receptor binding assays, typically using radiolabeled ligands, would be necessary to determine the affinity of this compound for a panel of receptors. Subsequent functional assays would then be required to ascertain whether the compound acts as an agonist, antagonist, or modulator of receptor activity. Without such experimental data, the receptor binding profile of this compound remains speculative.

Ligand Interactions with Neurotransmitter Receptors

The piperidine scaffold is a prevalent structural motif in a multitude of pharmacologically active compounds, demonstrating a broad range of interactions with various neurotransmitter receptors. While specific data on this compound is limited, the activities of its derivatives provide significant insight into their potential preclinical biological profile.

Piperidine derivatives have been identified as ligands for a variety of crucial central nervous system (CNS) receptors, including dopamine, serotonin, and norepinephrine receptors. molbiolcell.org Their interaction with these systems suggests a potential for modulating a wide array of neurological processes.

A significant area of investigation has been the interaction of piperidine compounds with histamine (B1213489) receptors, particularly the H3 receptor (H3R). The H3R acts as a presynaptic autoreceptor that governs the synthesis and release of histamine, and also as a heteroreceptor that modulates the release of other key neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin. uam.es Certain piperidine derivatives have been developed that exhibit high-affinity antagonism at the H3R, highlighting their potential to influence multiple neurotransmitter systems simultaneously. uam.esnih.gov

Furthermore, piperidine derivatives have been explored as ligands for nicotinic acetylcholine receptors (nAChRs). Studies utilizing the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis, a structural homolog of the nAChR ligand-binding domain, have led to the optimization of piperidine-based ligands with high affinity. nih.gov This suggests that these compounds could potentially interact with nAChR subtypes in the brain, such as the α7 receptor, which is implicated in cognitive function and neuroinflammation. nih.gov

Characterization of Sigma-1 and Sigma-2 Receptor Binding Affinity and Selectivity

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are recognized as unique targets for drug design, implicated in a range of conditions from psychiatric disorders to cancer. researchgate.net The piperidine moiety has proven to be a key structural feature for achieving high affinity and selectivity for the σ1 receptor. uam.esnih.gov

Preclinical studies have characterized a variety of piperidine derivatives, demonstrating their potent and selective binding to σ1 receptors. For instance, a series of phenoxyalkylpiperidines displayed high affinity, with inhibitor constant (Ki) values in the subnanomolar to low nanomolar range for the σ1 receptor, while showing significantly lower affinity for the σ2 subtype. wikipedia.org This selectivity is a critical attribute, as the two sigma subtypes can mediate different, and sometimes opposing, biological effects.

The structural configuration of the piperidine derivative is crucial for its binding profile. Research comparing piperidine and piperazine analogs revealed that the piperidine ring is a highly influential element for σ1 receptor activity. uam.es In one study, replacing a piperazine ring with a piperidine moiety in a series of histamine H3R ligands dramatically increased σ1 affinity from a Ki of 1531 nM to 3.64 nM, while maintaining H3R affinity. uam.es This highlights the piperidine scaffold as a "privileged" structure for σ1 receptor targeting. The selectivity for σ1 over σ2 receptors can be substantial, often exceeding 100-fold, which is a desirable characteristic for investigational compounds.

Binding Affinity (Ki, nM) and Selectivity of Representative Piperidine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
Compound 53.64145~40 uam.es
Compound 114.4167.9~15 uam.es
SA45034.663.1~14 nih.gov
FE-SA45038.0113.2~14 nih.gov
(S)-2a0.34104~306 wikipedia.org
1b0.89809~909 wikipedia.org

Kinetic Analysis of Histamine H1 Receptor (H1R) Binding

Beyond simple binding affinity, the kinetic parameters of a ligand-receptor interaction, such as the association rate constant (kon), the dissociation rate constant (koff), and the resulting residence time (RT), are critical determinants of a compound's pharmacological activity and duration of action. Several studies have investigated the structure-kinetics relationships (SKR) for piperidine-containing antagonists of the histamine H1 receptor (H1R).

These investigations have revealed that structural modifications to the piperidine ligand can have a profound impact on binding kinetics. A key finding is that constraining the molecular structure, for instance by incorporating a flexible diphenylmethane piperidine into a rigid tricyclic ring system, can dramatically increase residence time at the H1R. nih.govnih.gov This increase in RT, in some cases by over 270-fold, is primarily driven by a significant decrease in the dissociation rate (koff), meaning the compound remains bound to the receptor for a much longer period. nih.govnih.gov One ethyl-bridged tricyclic piperidine derivative exhibited a remarkably long RT of 200 minutes, corresponding to a koff of just 0.005 min-1. nih.govnih.gov

Another strategy to prolong residence time involves mimicking the structure of second-generation antihistamines by introducing a carboxylic acid moiety. This modification has been shown to increase RT at the H1R by up to 11-fold compared to the parent fragment. studylib.netgiffordbioscience.com These studies underscore that rational drug design can deliberately tune the kinetic profile of piperidine derivatives to achieve desired pharmacological effects.

Kinetic Parameters of Representative Piperidine Derivatives at the Histamine H1 Receptor (H1R)
CompoundModificationkon (106 M-1min-1)koff (min-1)Residence Time (RT, min)Reference
Compound 17Flexible diphenyl44 ± 67.7 ± 1.20.13 nih.gov
Compound 18Tricyclic (ethyl bridge)43 ± 50.029 ± 0.00235 nih.gov
Compound 13Tricyclic piperidinylidene1.5 ± 0.10.0050 ± 0.0002200 nih.gov
Fragment 1Parent fragment--2.0 giffordbioscience.com
Compound 2cCarboxylic acid addition--18 ± 1 giffordbioscience.com

Binding to Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4-BD1)

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. nih.gov They recognize and bind to acetylated lysine residues on histones and other proteins via their two tandem bromodomains, BD1 and BD2. mdpi.com The disruption of this interaction has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. nih.gov

Small-molecule inhibitors, such as the well-characterized probe JQ1, are designed to mimic acetylated lysine and bind competitively to the hydrophobic pocket of the bromodomains, displacing BET proteins from chromatin. mdpi.com While numerous potent BET inhibitors have been developed, including those with selectivity for the BD1 or BD2 domain, there is currently no published preclinical research specifically demonstrating the binding of this compound or its direct derivatives to BET proteins like BRD4-BD1. nih.govpharmacologycanada.org

The scaffolds of existing BET inhibitors are often complex heterocyclic systems, such as thieno-triazolo-diazepines (JQ1), pyridoazepines, or pyrazolopyridones. nih.govpharmacologycanada.orgnih.gov While some of these complex structures may incorporate a piperidine-like saturated nitrogen-containing ring, they are not simple derivatives of 2-isopropylpiperidine. nih.gov Therefore, this remains an unexplored area for this specific chemical class.

Modulation of RET Protein Activity (Wild-Type and Mutant Forms)

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is vital for the normal development of several cell lineages. However, mutations and rearrangements in the RET gene can lead to its constitutive activation, turning it into a potent oncogenic driver in various cancers, including thyroid and lung carcinomas. nih.gov As such, the inhibition of RET kinase activity is an important therapeutic target. ed.ac.uk

A number of small-molecule RET kinase inhibitors have been developed and have reached clinical use. These inhibitors typically function by competing with ATP for binding in the kinase domain of the RET protein. nih.gov Preclinical studies have led to the discovery of potent N-trisubstituted pyrimidine derivatives that inhibit both wild-type RET and clinically relevant gatekeeper mutants (e.g., RETV804M), which confer resistance to some inhibitors. nih.gov Structural analysis of these inhibitors revealed a novel binding pose within the kinase active site. nih.gov Some of these advanced inhibitor scaffolds incorporate an N-methylpiperidine moiety as part of their structure to enhance activity. nih.gov

However, similar to the case with BET proteins, there is a lack of specific preclinical data on the direct modulation of RET protein activity by this compound or its simple derivatives. The piperidine-containing compounds that show activity are part of larger, more complex molecular architectures designed specifically for the RET kinase binding site.

Methodologies for Ligand Binding Assays (Saturation Binding, Competitive Binding) and Dissociation Constant (Kd) Determination

The characterization of interactions between ligands like 2-isopropylpiperidine derivatives and their target receptors relies on robust and quantitative ligand binding assays. nih.govgiffordbioscience.com These assays, which typically use a radioactively labeled ligand (radioligand), are considered a gold standard for measuring the affinity of a ligand for its receptor. giffordbioscience.comoncodesign-services.com The two primary types of equilibrium binding assays are saturation and competitive binding assays. nih.gov

Saturation Binding Assays: The goal of a saturation binding experiment is to determine the density of receptors in a sample (Bmax, maximum binding capacity) and the affinity of the radioligand for the receptor. researchgate.netnih.gov This affinity is quantified by the equilibrium dissociation constant (Kd), which is the concentration of radioligand that occupies 50% of the receptors at equilibrium. researchgate.netgraphpad.com A lower Kd value signifies higher binding affinity. researchgate.net In this assay, a preparation of the target receptor (e.g., cell membrane homogenates) is incubated with increasing concentrations of a radioligand until equilibrium is reached. nih.gov Binding is measured at each concentration, and the data are plotted. It is crucial to also measure non-specific binding—the portion of the radioligand that binds to components other than the target receptor. This is determined by adding a high concentration of an unlabeled competing drug to displace all specific binding. uam.es Specific binding is then calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting hyperbolic curve of specific binding versus radioligand concentration is analyzed using non-linear regression to derive the Kd and Bmax values. studylib.netnih.gov

Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled test compound for a receptor. giffordbioscience.com The affinity is expressed as the inhibition constant (Ki). In this setup, a fixed concentration of radioligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competing compound. uam.es As the concentration of the unlabeled compound increases, it competes with the radioligand for binding to the receptor, thus displacing it. This results in a sigmoidal concentration-response curve from which the IC50 value can be determined. The IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. uam.es

The IC50 is an experimental value that depends on the concentration of the radioligand used. To determine an absolute affinity value for the unlabeled compound, the Ki is calculated from the IC50 using the Cheng-Prusoff equation : uam.espharmacologycanada.org

Ki = IC50 / (1 + ([L]/Kd))

Where [L] is the concentration of the free radioligand and Kd is the dissociation constant of the radioligand for the receptor. pharmacologycanada.orgresearchgate.net The Ki represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present, making it a true measure of the compound's affinity that can be compared across different experiments. pharmacologycanada.org

Exploration of Other Pharmacological Properties in Preclinical Models

The structural versatility of the piperidine nucleus allows for its incorporation into compounds with a wide spectrum of pharmacological activities beyond neurotransmitter receptor modulation. oncodesign-services.comkcasbio.commdpi.com Preclinical in silico and in vitro models have been used to explore these diverse properties for various piperidine derivatives.

Anti-Amnesic Effects: Potent σ1 receptor agonist activity has been linked to therapeutic benefits in CNS disorders. Certain phenoxyalkylpiperidine derivatives that are potent σ1 agonists have demonstrated significant anti-amnesic effects in preclinical models of memory impairment, suggesting a potential for cognitive enhancement. wikipedia.org

Antimicrobial and Antioxidant Activity: Novel synthesized piperidine derivatives have been evaluated for their antimicrobial properties. In vitro studies have shown that some of these compounds exhibit inhibitory activity against various bacterial strains. nih.govrevvity.com Additionally, antioxidant potential, measured by radical scavenging capacity, has been identified in several piperidine derivatives. nih.govrevvity.com

Antidiabetic Properties: The piperidine moiety is a component of established therapeutic agents, including the DPP-4 inhibitor alogliptin, used for the treatment of type 2 diabetes. criver.com Further research into novel piperidine derivatives has identified compounds with potent in vitro inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, suggesting another avenue for potential antidiabetic effects. mdpi.com

Cardiovascular Effects: The discovery of nonprostanoid prostaglandin I2 (IP) receptor agonists represents another area of pharmacological exploration for piperidine derivatives. One such derivative was identified as a potent and selective IP receptor agonist with good pharmacokinetic properties in preclinical species, indicating potential applications in cardiovascular disease. giffordbioscience.com

These findings illustrate that the pharmacological profile of piperidine derivatives is extensive and not limited to a single target class, making them a rich source for the development of new therapeutic agents. oncodesign-services.com

Analgesic and Anti-inflammatory Effects via Pain Pathway Modulation

Derivatives of the piperidine scaffold have been a cornerstone in the development of analgesic drugs, with research indicating their significant potential in pain management. pjps.pkresearchgate.net Preclinical studies have explored various synthetic derivatives for their ability to alleviate pain, revealing that their efficacy is closely linked to their chemical structure. These compounds primarily exert their effects by modulating endogenous pain pathways.

One of the principal mechanisms by which piperidine derivatives mediate analgesia is through their interaction with opioid receptors. nih.gov Phenylpiperidine derivatives, a well-studied class, act as agonists at the mu-opioid receptor. nih.gov This agonistic activity, particularly at the dorsal horn of the spinal cord, inhibits the ascending pain pathways, thereby increasing the pain threshold and producing analgesic effects. nih.gov The modulation of these pathways is a critical aspect of their function, effectively dampening the transmission of nociceptive signals from the periphery to the brain. mdpi.com

Investigations into synthetic quaternary salts of alkyl piperidines have demonstrated varying degrees of analgesic activity when compared to established standards like pethidine. pjps.pkresearchgate.net In preclinical models, such as the tail immersion method, the analgesic effects of these derivatives, including onset and duration of action, have been quantified. For instance, certain fluoro and nitro derivatives have shown a rapid onset of action and sustained analgesic effects, with some compounds exhibiting greater potency than the standard drug. pjps.pk

The structure-activity relationship (SAR) is crucial in determining the analgesic potential of these compounds. The position of substituent groups on the phenyl ring of phenacyl bromide derivatives of alkyl piperidines significantly influences their analgesic properties. pjps.pk For example, compounds with a nitro group at the para position have been observed to have a highly significant and longer duration of action compared to those with substitutions at the meta or ortho positions. pjps.pk

Analgesic Activity of Selected Piperidine Derivatives

CompoundOnset of Action (minutes)Duration of Significant Effect (minutes)Potency Comparison to Standard
Fluoro Derivative 1c 30Up to 90Significant
Nitro Derivative 1e 30Up to 180More potent
Nitro Derivative 2b 30Up to 180Potent throughout
Nitro Derivative 2d 30Up to 180More potent

Anticancer Activity: Inhibition of Cancer Cell Proliferation and Induction of Apoptosis via Caspase Activation

Piperidine and its derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant anticancer properties in various preclinical models. nih.govnih.govresearchgate.netresearchgate.net Their mechanism of action is multifaceted, primarily involving the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis, through specific molecular pathways. nih.govresearchgate.net

The antiproliferative activity of piperidine derivatives has been observed across a range of human cancer cell lines, including breast, pancreatic, leukemia, lymphoma, and colon cancer. nih.gov These compounds can halt the progression of the cell cycle, a critical process for tumor growth. nih.gov By arresting the cell cycle, these derivatives prevent cancer cells from dividing and proliferating. nih.gov

A key mechanism underlying the anticancer effect of piperidine derivatives is the induction of apoptosis, which is often mediated by the activation of a cascade of enzymes known as caspases. nih.govnih.govnih.gov Research has shown that treatment with novel piperidone compounds leads to the activation of caspase-3 and caspase-7, which are executioner caspases that play a central role in dismantling the cell during apoptosis. nih.gov The activation of these caspases is a definitive marker of a cell undergoing apoptosis. nih.gov

The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Piperidine derivatives have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to activate the executioner caspases (caspase-3 and -7), culminating in apoptotic cell death. nih.govnih.gov This process is further evidenced by downstream events such as DNA fragmentation. nih.gov

Anticancer Mechanisms of Piperidine Derivatives in Preclinical Studies

Derivative ClassCancer Cell LinesKey Mechanistic Findings
Novel Piperidones Lymphoma, Colon, Breast, Pancreatic, LeukemiaInduction of apoptosis via ROS accumulation, mitochondrial depolarization, and activation of caspase-3/7. nih.gov
Piperine (Alkaloid) Leukemia (HL-60), Lung (A549), ProstateUpregulation of Bax and downregulation of Bcl-2, leading to a high Bax/Bcl-2 ratio; activation of caspase-3 and caspase-9. nih.gov
General Piperidines Prostate CancerInduction of apoptosis through increased levels of pro-apoptotic Bax and decreased expression of Bcl-2. researchgate.net

Advanced Research Applications of 2 Isopropylpiperidine Hydrochloride

Development as Chiral Building Blocks and Precursors in Asymmetric Synthesis

The enantioselective synthesis of complex molecules relies heavily on the availability of enantiomerically pure starting materials, known as chiral building blocks. Chiral 2-substituted piperidines, including 2-isopropylpiperidine (B1587743), are highly sought-after precursors for the synthesis of alkaloids and other biologically active compounds. nih.gov The development of synthetic routes to access these building blocks in high enantiomeric purity is a significant area of research.

One effective method for producing enantiopure 2-alkylpiperidines is through the asymmetric hydrogenation of the corresponding pyridinium (B92312) salts. Research has demonstrated the successful synthesis of enantioenriched 2-isopropylpiperidine via an Iridium-catalyzed enantioselective hydrogenation of 2-isopropyl-N-benzylpyridinium bromide. Using a specialized chiral phosphine (B1218219) ligand, MeO-BoQPhos, this method yields the desired (R)- or (S)-2-isopropylpiperidine with high enantiomeric excess. dicp.ac.cn The subsequent debenzylation furnishes the free chiral piperidine (B6355638), which can be converted to its hydrochloride salt. dicp.ac.cn

Table 1: Asymmetric Hydrogenation for the Synthesis of Chiral 2-Alkylpiperidines dicp.ac.cn
Substrate (2-Alkyl-N-benzylpyridinium Salt)Catalyst SystemProductEnantiomeric Ratio (er)
2-MethylIr-MeO-BoQPhos2-Methylpiperidine82:18
2-PropylIr-MeO-BoQPhos2-Propylpiperidine88:12
2-IsopropylIr-MeO-BoQPhos2-Isopropylpiperidine91:9
2-CyclopropylIr-MeO-BoQPhos2-Cyclopropylpiperidine92:8

Other strategies for the asymmetric synthesis of 2-substituted piperidines include the use of chiral auxiliaries. mdpi.comscispace.com These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. mdpi.com For instance, chiral auxiliaries derived from amino acids or carbohydrates can be used to guide the formation or derivatization of the piperidine ring, which are then cleaved to yield the enantiopure product. nih.govrsc.org Such methods provide versatile access to a wide range of chiral piperidines that serve as key intermediates in the synthesis of complex target molecules. nih.gov

Role as Lead Compounds for Rational Drug Design and Optimization in Medicinal Chemistry

In medicinal chemistry, a "lead compound" is a molecule that exhibits a desired biological activity and serves as the starting point for the development of a new drug. mdpi.comresearchgate.net Through chemical modifications, a lead compound is optimized to enhance its efficacy, selectivity, and pharmacokinetic properties. Piperidine derivatives are a well-established class of compounds that have been extensively studied as potential lead structures for drug development due to their diverse pharmacological activities. mdpi.comyoutube.com

The introduction of a chiral center, such as the isopropyl group at the 2-position of the piperidine ring, is a key strategy in drug design. nih.gov This modification imparts three-dimensionality to the molecule, which can lead to a better fit within the binding site of a biological target, potentially increasing potency and selectivity while reducing off-target effects. nih.gov Furthermore, altering substituents on the chiral piperidine scaffold can effectively modulate crucial physicochemical properties like aqueous solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

While 2-isopropylpiperidine hydrochloride itself may not be a final drug, its structural motif is of great interest. For example, in the development of inhibitors for certain enzymes or protein-protein interactions, a structure-based design approach might identify the 2-isopropylpiperidine scaffold as an ideal fragment for occupying a specific hydrophobic pocket in the target protein. mdpi.com Researchers can then synthesize a library of analogs based on this lead structure to systematically explore how different modifications impact biological activity, a process central to rational drug design. researchgate.net

Contributions to Catalysis Research and Catalyst Development

Chiral piperidine derivatives have emerged as important structures in the field of asymmetric catalysis, acting as either organocatalysts themselves or as chiral ligands for metal catalysts. nih.gov The stereochemical information embedded in the chiral piperidine scaffold can be transferred during a chemical reaction to produce an enantiomerically enriched product.

While direct catalytic applications of 2-isopropylpiperidine are not extensively documented, its structural features suggest significant potential. In organocatalysis, chiral amines are frequently used to activate substrates through the formation of transient enamines or iminium ions. The steric and electronic properties of the amine catalyst are critical for achieving high enantioselectivity. The bulky isopropyl group in 2-isopropylpiperidine could provide the necessary steric hindrance to effectively shield one face of a reactive intermediate, thereby directing the approach of a reactant to the opposite face.

Moreover, chiral piperidines can be incorporated into more complex ligand architectures for transition metal catalysis. nih.gov The design of chiral ligands is a cornerstone of asymmetric metal catalysis, with the ligand's structure dictating the stereochemical outcome of the reaction. nih.gov Non-symmetrical ligands, in particular, have gained prominence as they can create a highly specific chiral environment around the metal center. nih.gov A ligand incorporating a 2-isopropylpiperidine unit would combine the coordinating ability of the nitrogen atom with the distinct stereochemical influence of the chiral, sterically demanding C2 substituent, making it a potentially valuable component in the development of new catalysts for a range of asymmetric transformations.

Utilization as Molecular Probes for Dissecting Biological Pathways and Target Engagement

Molecular probes are essential tools for chemical biologists, used to investigate and understand complex biological processes at the molecular level. These probes can be designed to interact with specific biomolecules, such as proteins or enzymes, allowing researchers to study their function, localization, and engagement by potential drugs.

In the context of drug discovery, analogs derived from a lead compound like 2-isopropylpiperidine can be developed as molecular probes. By systematically modifying the structure—for instance, by altering the substitution pattern on the piperidine ring or the isopropyl group—researchers can create a set of probes to map the binding site of a target protein. This process helps to identify which parts of the molecule are essential for binding (the pharmacophore) and which can be modified to improve other properties.

For example, if a series of 2-isopropylpiperidine analogs show a clear relationship between their structure and their ability to inhibit a specific enzyme, these compounds are effectively acting as molecular probes for that enzyme's active site. Furthermore, by attaching a reporter tag (e.g., a fluorescent group or a radiolabel) to a non-critical position on a 2-isopropylpiperidine analog that retains high affinity for its target, a highly specific probe can be created. Such probes are invaluable for target validation, enabling direct visualization of target engagement in cellular assays or even in vivo imaging studies, thereby providing crucial insights into biological pathways and the mechanism of action of new therapeutic agents.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Investigations through Analog Development

The systematic investigation of how chemical structure relates to biological activity is known as a Structure-Activity Relationship (SAR) study. scispace.com It is a fundamental practice in medicinal chemistry aimed at optimizing lead compounds into clinical candidates. scispace.comacs.org By synthesizing and testing a series of structurally related analogs, researchers can deduce which molecular features are responsible for the desired pharmacological effect. For a compound like this compound, SAR studies would involve creating analogs by:

Varying the substituent at the 2-position (e.g., changing the isopropyl to other alkyl or aryl groups).

Introducing additional substituents at other positions on the piperidine ring.

Modifying the nitrogen atom (e.g., with different alkyl or acyl groups).

Studies on related piperidine derivatives, such as spiro[isochroman-piperidine] analogs, have demonstrated how modifications to the piperidine ring and its N-substituent significantly influence biological activities like the inhibition of histamine (B1213489) release. nih.gov This highlights the general principle that even subtle structural changes to the piperidine core can lead to substantial differences in potency and function.

Table 2: General Approaches for SAR Studies of Piperidine Analogs
Modification StrategyRationalePotential Impact
Varying C2-substituentProbe steric and electronic requirements of the binding pocket.Potency, selectivity.
Substitution on other ring carbonsExplore additional binding interactions or alter conformation.Potency, solubility, metabolic stability.
Modification of the ring nitrogenModulate basicity, introduce new interaction points, alter ADME properties.Potency, pharmacokinetics, cell permeability.

More recently, the concept of Structure-Kinetic Relationships (SKR) has gained importance in drug discovery. SKR investigates how a compound's structure influences its binding kinetics—specifically, the association (k_on) and dissociation (k_off) rates with its biological target. A longer drug-target residence time (a slow k_off) can often translate to a more durable pharmacological effect in vivo. SKR studies would involve analyzing how modifications to the 2-isopropylpiperidine scaffold affect these kinetic parameters, providing a more nuanced understanding of drug action beyond simple binding affinity.

Q & A

Q. What are the standard synthetic routes for 2-Isopropylpiperidine hydrochloride, and how are intermediates characterized?

The synthesis typically involves direct amination or substitution reactions. For example, analogous piperidine derivatives are synthesized via reactions with thiourea under controlled temperatures (e.g., 160°C for primary steps and 80°C for secondary steps, yielding >80% efficiency) . Intermediates are characterized using IR spectroscopy , MS , ¹H-NMR , and ¹³C-NMR to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

  • NMR spectroscopy is critical for confirming the piperidine ring structure and substituents.
  • HPLC or GC-MS is used for purity analysis, with impurity thresholds set per pharmacopeial standards (e.g., <0.1% for major impurities) .
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Dispose of waste via regulated chemical waste streams compliant with local guidelines. Contaminated packaging must be decontaminated before disposal .

Q. How are pharmacokinetic parameters (e.g., AUC, Cmax) determined for this compound in preclinical studies?

In vivo percutaneous absorption studies in animal models (e.g., rabbits) measure blood levels over 24 hours. Parameters like AUC (3.09 mg/mL·hr) and Cmax (203.95 µg/mL) are calculated using LC-MS/MS to assess sustained release profiles .

Q. What are the standard criteria for assessing the purity of this compound?

Purity is evaluated via HPLC-UV (≥98% by area normalization) and Karl Fischer titration (water content <0.5%). Impurities are quantified against reference standards per USP/Ph. Eur. guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different biological models?

  • Conduct comparative permeation studies using multiple biological barriers (e.g., shed snake skin vs. rat skin) to evaluate species-specific permeability variations (e.g., 82.56% vs. 52.38% drug release at 24 hours) .
  • Validate findings with human ex vivo skin models or 3D tissue analogs to bridge preclinical and clinical relevance .

Q. What strategies optimize synthesis yield under varying reaction conditions?

  • Adjust solvent polarity (e.g., propylene glycol enhances nucleophilic substitution efficiency) .
  • Optimize temperature gradients (e.g., 160°C for initial amination, 80°C for stabilization) to reduce side reactions .
  • Monitor reaction progress via real-time FTIR to identify kinetic bottlenecks.

Q. How does impurity profiling impact the reproducibility of pharmacological studies?

  • HPLC-MS impurity mapping identifies by-products (e.g., N-alkylated derivatives) that may interfere with receptor binding .
  • Use preparative chromatography to isolate impurities and assess their bioactivity in in vitro assays .

Q. What polymer blends are effective for formulating sustained-release transdermal patches?

  • Eudragit RL100 (hydrophilic) combined with HPMC (8:2 ratio) achieves zero-order release over 24 hours.
  • Key parameters include water vapor transmission rate (WVTR) and folding endurance to ensure mechanical stability .

Q. How is the stability of this compound assessed under stressed conditions (e.g., heat, humidity)?

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation products.
  • Mass balance studies correlate degradation pathways (e.g., hydrolysis of the piperidine ring) with environmental factors .

Q. What computational methods support the design of derivatives with enhanced biological activity?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target receptors (e.g., sigma-1).
  • QSAR models optimize substituent positions (e.g., isopropyl group orientation) for improved pharmacokinetics .

Q. How do researchers validate analytical methods for this compound to meet regulatory standards?

  • Follow ICH Q2(R1) guidelines for linearity (R² >0.998), precision (%RSD <2%), and accuracy (90–110% recovery).
  • Cross-validate LC-MS/MS and NMR data to ensure method robustness .

Key Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in pharmacological datasets .
  • Synthesis Optimization : Employ Design of Experiments (DoE) to model solvent, temperature, and catalyst interactions .
  • Formulation Challenges : Balance polymer hydrophilicity (e.g., HPMC) with drug-polymer compatibility to prevent crystallization in patches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.